Methyl 6-{[(6-chloropyridin-3-yl)sulfonyl]carbamoyl}pyridine-2-carboxylate
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Overview
Description
Methyl 6-{[(6-chloropyridin-3-yl)sulfonyl]carbamoyl}pyridine-2-carboxylate is a complex organic compound that features a pyridine ring substituted with a chloropyridinyl sulfonyl carbamoyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-{[(6-chloropyridin-3-yl)sulfonyl]carbamoyl}pyridine-2-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Chloropyridine Intermediate: The starting material, 6-chloropyridine-3-carboxylic acid, is esterified to form methyl 6-chloropyridine-3-carboxylate.
Sulfonylation: The chloropyridine ester is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.
Carbamoylation: The sulfonylated intermediate undergoes a reaction with an isocyanate to form the carbamoyl group, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-{[(6-chloropyridin-3-yl)sulfonyl]carbamoyl}pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Methyl 6-{[(6-chloropyridin-3-yl)sulfonyl]carbamoyl}pyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 6-{[(6-chloropyridin-3-yl)sulfonyl]carbamoyl}pyridine-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl carbamoyl group can form strong interactions with active sites, inhibiting enzyme activity or blocking receptor binding. This can lead to various biological effects, depending on the specific target.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-chloropyridine-3-carboxylate: A precursor in the synthesis of the target compound.
6-Chloropyridine-3-sulfonamide: Shares the sulfonyl group but lacks the carbamoyl and ester functionalities.
Methyl 2,2’-bipyridine-6-carboxylate: Contains a similar pyridine structure but with different substituents.
Uniqueness
Methyl 6-{[(6-chloropyridin-3-yl)sulfonyl]carbamoyl}pyridine-2-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
methyl 6-[(6-chloropyridin-3-yl)sulfonylcarbamoyl]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O5S/c1-22-13(19)10-4-2-3-9(16-10)12(18)17-23(20,21)8-5-6-11(14)15-7-8/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMSLJPHMCNXGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)C(=O)NS(=O)(=O)C2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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